(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate
Description
The compound "(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate" is a hybrid molecule featuring an indole moiety fused with a benzofuran scaffold, modified with a dimethylcarbamate ester at the 6-position.
Properties
Molecular Formula |
C23H22N2O4 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
[(2E)-2-[(1-ethylindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C23H22N2O4/c1-5-25-13-15(16-8-6-7-9-18(16)25)12-20-21(26)17-10-11-19(14(2)22(17)28-20)29-23(27)24(3)4/h6-13H,5H2,1-4H3/b20-12+ |
InChI Key |
QOGQLJUVZVNFLC-UDWIEESQSA-N |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C(=C(C=C4)OC(=O)N(C)C)C |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C(=C(C=C4)OC(=O)N(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate typically involves multi-step organic reactions. The process begins with the preparation of the indole and benzofuran intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. It may exhibit biological activity such as anti-inflammatory, anti-cancer, or antimicrobial effects. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential as a drug candidate.
Industry
In industry, the compound can be used in the development of new materials with specific properties. Its unique structure may contribute to the creation of polymers, coatings, or other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Structural Analogues from Literature
Ethyl 5-hydroxy-2-(1-methyl-1H-indol-3-yl)-2,3-dihydrobenzofuran-3-carboxylate (Compound 3b, )
- Key Features :
- 1-Methylindole substituent.
- Ethyl carboxylate ester at the 3-position of the benzofuran.
- 5-hydroxy group on the benzofuran ring.
- Synthesis: Cu(OTf)₂-catalyzed [3+2] cycloaddition between ethyl (E)-3-(1-methyl-1H-indol-3-yl)acrylate and benzoquinone, yielding 78% after purification .
- Comparison: The target compound replaces the 5-hydroxy and ethyl carboxylate groups with a 7-methyl-3-oxo group and a dimethylcarbamate, respectively.
2-Acetamido-9-(cyclohexylmethyl)-9H-purin-6-yl diphenylcarbamate (Compound 2e, )
- Key Features :
- Purine core with a cyclohexylmethyl substituent.
- Diphenylcarbamate at the 6-position.
- Synthesis : Alkylation of a precursor with bromomethylcyclohexane in DMF using K₂CO₃, yielding 45% .
- Comparison: While both compounds feature carbamate groups, the target compound’s dimethylcarbamate is less sterically hindered than diphenylcarbamate, likely increasing solubility.
Key Observations :
- Carbamate introduction (as in 2e) often requires careful optimization due to competing side reactions, reflected in lower yields (45% for 2e vs. 78% for 3b) .
- Transition-metal catalysis (e.g., Cu(OTf)₂ in 3b) is effective for constructing fused indole-benzofuran systems, which may inform synthetic routes for the target compound.
Implications of Substituent Variations
- Benzofuran Modifications :
- The 3-oxo group in the target compound could participate in hydrogen bonding, unlike the 5-hydroxy group in 3b, altering target binding specificity.
- Carbamate vs.
Biological Activity
The compound (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate (CAS number: 929418-19-9) is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from diverse research studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 390.4 g/mol. The structural characteristics include an indole moiety and a benzofuran framework, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N2O4 |
| Molecular Weight | 390.4 g/mol |
| CAS Number | 929418-19-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of indole and benzofuran intermediates. Common reagents include strong acids or bases, and solvents such as dichloromethane or ethanol are often used to facilitate the reaction conditions.
Biological Activity
Research indicates that compounds similar to (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate exhibit significant biological activities, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of benzofuran derivatives. For instance, compounds with similar structures have shown effective inhibition against various Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentrations (MIC) for related compounds have been documented as follows:
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| Benzofuran derivative A | Staphylococcus aureus | 20–40 |
| Benzofuran derivative B | Escherichia coli | 40–70 |
These findings suggest that (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate may possess similar or enhanced antimicrobial properties.
Anticancer Activity
The compound's structure indicates potential interactions with cellular pathways involved in cancer progression. Studies have shown that related indole-based compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis through modulation of signaling pathways.
The proposed mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. By binding to these targets, it can modulate their activity and influence downstream signaling pathways that regulate cell growth, apoptosis, and immune responses.
Case Studies
A notable study highlighted the synthesis and evaluation of various benzofuran derivatives for their biological activity. The results indicated that certain modifications in the chemical structure could enhance antimicrobial efficacy while reducing cytotoxicity towards human cells.
Example Case Study:
In a comparative analysis of several benzofuran derivatives:
- Compound X displayed an MIC of 11 nM against MRSA.
- Compound Y showed significant activity against E. coli with an MIC of 4.9 µM.
- Compound Z was less effective, indicating that structural variations significantly impact biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
